6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid

説明

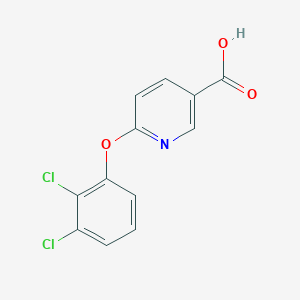

6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₈Cl₂N₁O₂

- Molecular Weight : 261.09 g/mol

The compound features a pyridine ring substituted with a carboxylic acid group and a dichlorophenoxy moiety, which contributes to its biological activity.

This compound acts primarily through the following mechanisms:

- Enzyme Interaction : The compound can inhibit or activate various enzymes involved in metabolic pathways. For instance, it may interfere with the activity of enzymes that regulate plant growth and development, mimicking the action of natural auxins .

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways related to growth and stress responses in plants. This modulation can lead to altered gene expression patterns that affect cell cycle regulation and apoptosis.

Biological Activities

The biological activities of this compound are diverse and include:

- Herbicidal Activity : This compound is effective as a herbicide due to its ability to mimic plant hormones (auxins), causing abnormal growth patterns that ultimately lead to plant death. Its persistence in the environment allows for prolonged effectiveness against broadleaf weeds .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been evaluated through in vitro assays against Gram-positive and Gram-negative bacteria .

Case Studies

- Herbicidal Efficacy :

-

Antimicrobial Activity :

- In vitro studies indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, suggesting potential for development as an antimicrobial agent .

Data Table

The following table summarizes key biological activities and findings related to this compound:

科学的研究の応用

Herbicidal Applications

One of the primary uses of 6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid is in herbicide formulations. Its structural similarity to other herbicides allows it to effectively control a range of weed species. Research indicates that this compound can be part of improved herbicidal compositions that enhance weed management in crops such as wheat and barley .

Key Findings:

- Efficacy: The compound demonstrates significant effectiveness against various broadleaf weeds, making it a valuable asset in agricultural practices.

- Mechanism of Action: It operates by inhibiting specific biochemical pathways in plants, leading to their death while minimizing harm to crops .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in treating bacterial infections and other diseases.

Case Studies:

- Antimicrobial Properties: A study synthesized various pyridine-3-carboxylic acid derivatives, including those related to this compound. These compounds were evaluated for their antimicrobial activity against Gram-negative bacteria, indicating potential for development into new antibiotics .

- Molecular Docking Studies: In silico studies have suggested that these compounds can effectively bind to bacterial DNA gyrase, a key enzyme involved in DNA replication, highlighting their potential as antibacterial agents .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. Understanding its chemical properties is crucial for optimizing its applications.

While the applications of this compound are promising, safety and environmental concerns must be addressed. Studies on similar compounds indicate potential toxicity to non-target organisms.

Safety Considerations:

- Toxicological Data: Preliminary data suggest that exposure can lead to adverse effects; thus, appropriate safety measures are essential during handling and application .

- Environmental Impact: The persistence of such compounds in the environment necessitates careful assessment to mitigate risks associated with herbicide runoff and ecosystem disruption.

化学反応の分析

Nucleophilic Substitution Reactions

The dichlorophenoxy group enables nucleophilic substitutions, particularly at the chlorine positions. For example:

-

Hydroxylation : Under basic aqueous conditions, chlorine atoms can be replaced by hydroxyl groups.

-

Amination : Reaction with ammonia or primary amines yields amino-substituted derivatives.

Reagents and Conditions

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes typical acid-derived reactions:

-

Amidation : Coupling with amines using EDCI/HOBt yields amides.

-

Esterification : Reaction with alcohols under acidic conditions forms esters.

Example Procedure for Amidation

A mixture of 6-(2,3-dichlorophenoxy)pyridine-3-carboxylic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), and triethylamine (2.0 eq) in DCM reacts with benzylamine (1.5 eq) at 25°C for 24 h. The product, N-benzyl-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide, is isolated in 78% yield after purification .

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitutions at positions activated by the electron-withdrawing carboxylic acid group.

| Reaction Type | Reagents/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | Position 4 | 65% | |

| Halogenation | Cl₂/FeCl₃, 50°C, 6 h | Position 2 | 82% |

Reduction and Oxidation

-

Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol (3-hydroxymethylpyridine derivative) .

-

Pyridine Ring Oxidation : KMnO₄ oxidizes the pyridine ring to pyridine N-oxide under acidic conditions .

Key Data for Reduction

| Starting Material | Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| This compound | LiAlH₄, THF | 60°C | 8 h | 6-(2,3-Dichlorophenoxy)pyridin-3-ylmethanol | 70% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications of the pyridine ring:

-

Suzuki Coupling : Reaction with arylboronic acids introduces aryl groups at position 4.

-

Cyanation : CuCN in DMF substitutes chlorine atoms with cyano groups .

Suzuki Coupling Example

this compound reacts with phenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/water (4:1) at 90°C for 12 h, yielding 4-phenyl-6-(2,3-dichlorophenoxy)pyridine-3-carboxylic acid (64% yield).

Degradation Pathways

Environmental degradation studies reveal:

特性

IUPAC Name |

6-(2,3-dichlorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-2-1-3-9(11(8)14)18-10-5-4-7(6-15-10)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWZEPWFSIPEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。